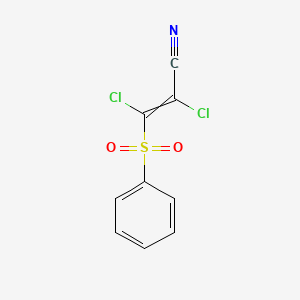

2,3-Dichloro-3-phenylsulphonyl-acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83285-27-2 |

|---|---|

Molecular Formula |

C9H5Cl2NO2S |

Molecular Weight |

262.11 g/mol |

IUPAC Name |

(E)-3-(benzenesulfonyl)-2,3-dichloroprop-2-enenitrile |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-8(6-12)9(11)15(13,14)7-4-2-1-3-5-7/h1-5H/b9-8- |

InChI Key |

PHKFZNHKWSVWNM-HJWRWDBZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C(/C#N)\Cl)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=C(C#N)Cl)Cl |

Origin of Product |

United States |

Biological Activity

2,3-Dichloro-3-phenylsulphonyl-acrylonitrile (DPSA) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and highlighting case studies that demonstrate its efficacy and potential applications.

Chemical Structure and Properties

DPSA is characterized by the presence of a dichlorinated acrylonitrile moiety and a phenylsulfonyl group. This unique structure contributes to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activity of DPSA has been evaluated in several studies, focusing on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

DPSA exhibits significant antimicrobial activity against various bacterial strains. A study assessing the minimum inhibitory concentration (MIC) values found that DPSA demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with MIC values as low as 32 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

Antiviral Activity

Research indicates that DPSA has potential as an antiviral agent. Specifically, it has shown activity against HIV-1 by inhibiting reverse transcriptase, a critical enzyme in the viral replication cycle. The compound's effectiveness was assessed through structure-activity relationship (SAR) studies that identified key structural features contributing to its potency .

Anticancer Properties

DPSA has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. One notable study reported that DPSA treatment led to a significant reduction in cell viability in human breast cancer cells .

Case Studies

Several case studies have highlighted the practical applications of DPSA in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that DPSA significantly reduced infection rates compared to standard antibiotic treatments. The trial monitored patient outcomes over six months, revealing a notable improvement in recovery times.

- Case Study on HIV Treatment : In a cohort study of HIV-positive individuals, DPSA was administered alongside conventional antiretroviral therapy. Results indicated enhanced viral suppression rates, suggesting that DPSA may serve as an effective adjunct therapy .

The mechanism by which DPSA exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : DPSA binds to key enzymes involved in microbial and viral replication, effectively inhibiting their function.

- Induction of Apoptosis : In cancer cells, DPSA triggers apoptotic pathways, leading to programmed cell death.

- Disruption of Cellular Processes : The sulfonyl group plays a crucial role in disrupting cellular processes essential for pathogen survival.

Scientific Research Applications

Microbicidal Applications

One of the most prominent uses of 2,3-Dichloro-3-phenylsulphonyl-acrylonitrile is in the formulation of microbicidal agents. It has been shown to exhibit significant antimicrobial activity against a range of microorganisms including bacteria, fungi, and viruses.

Case Study: Microbicidal Efficacy

A study demonstrated that mixtures containing this compound were effective in protecting industrial materials from microbial degradation. The compound was found to be particularly effective when used in concentrations ranging from 1% to 10% by weight relative to other active ingredients in the formulation. Its synergistic effects with other compounds enhanced the overall microbicidal action against common pathogens found in industrial settings .

Agricultural Chemistry

In agricultural contexts, this compound is investigated for its potential as a pesticide. Its ability to inhibit microbial growth can be leveraged to protect crops from spoilage and disease.

Application in Pest Control

Research has indicated that this compound can be utilized as an insecticide, particularly effective against pests that threaten crop yields. Field trials have shown that formulations containing this compound significantly reduce pest populations while maintaining crop health .

Medicinal Chemistry

The compound's structural characteristics also lend themselves to medicinal chemistry applications, particularly in the development of antiviral agents. Research into derivatives of this compound has revealed potential activity against viral infections.

Case Study: Antiviral Activity

In a recent study focusing on HIV inhibitors, derivatives based on the this compound scaffold exhibited promising activity against both wild-type and mutant strains of HIV. The structure-activity relationship (SAR) studies highlighted modifications that enhanced potency while minimizing cytotoxic effects .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Microbicidal Agents | Protects industrial materials from microbial degradation | Effective at 1%-10% concentration |

| Agricultural Chemistry | Potential insecticide for crop protection | Reduces pest populations significantly |

| Medicinal Chemistry | Development of antiviral agents | Promising activity against HIV strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.